molecular formula C7H8N2O5 B13075785 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13075785
M. Wt: 200.15 g/mol
InChI Key: UQRXRCSRGKZPLW-UHFFFAOYSA-N
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Description

5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its utility as a bioisostere for carboxylic esters and amides. The 3-carboxylic acid functional group provides a versatile handle for further synthetic modification via coupling reactions to generate amides or esters, allowing for the creation of extensive compound libraries. The 1,4-dioxane substituent at the 5-position contributes unique steric and electronic properties, potentially influencing the compound's pharmacokinetic profile. This compound is primarily valued in early-stage discovery for the synthesis of novel molecules targeting a wide range of therapeutic areas. Researchers utilize it as a key building block in the development of potential protease inhibitors, receptor agonists/antagonists, and other biologically active small molecules. As part of our collection of unique chemicals for early discovery, this product is provided based on supplier-generated data. The buyer assumes responsibility to confirm product identity and/or purity. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c10-7(11)5-8-6(14-9-5)4-3-12-1-2-13-4/h4H,1-3H2,(H,10,11)

InChI Key

UQRXRCSRGKZPLW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Amidoxime Route for 1,2,4-Oxadiazole Core

A robust method for synthesizing 1,2,4-oxadiazole-3-carboxylic acids involves three key steps:

  • Step A: Formation of amidoxime by reacting a cyanocarboxylate with hydroxylamine salt in the presence of a base (e.g., sodium carbonate, potassium carbonate).

  • Step B: Cyclization by reaction of the amidoxime with an acid anhydride under basic conditions to yield a protected 1,2,4-oxadiazole carboxylate intermediate.

  • Step C: Deprotection of the oxadiazole carboxylate using hydrogen chloride in ethyl acetate or 1,4-dioxane to afford the free acid.

This method ensures high yields and scalability, with bases such as sodium carbonate or cesium carbonate preferred for their mildness and effectiveness.

Hydrazide Cyclization for 1,3,4-Oxadiazole Analogues

Though focused on 1,2,4-oxadiazoles, related 1,3,4-oxadiazole syntheses provide insight into cyclization techniques:

  • N-protected amino acid esters react with hydrazine to form acylhydrazides.

  • These acylhydrazides are treated with chloro-oxo-acetic acid esters and bases to form diacylhydrazides.

  • Cyclization is induced by dehydrating agents (e.g., POCl3) and bases to afford 1,3,4-oxadiazoles.

This approach, while more common for 1,3,4-oxadiazoles, informs the choice of cyclization conditions and reagents that may be adapted for 1,2,4-oxadiazole derivatives bearing dioxane substituents.

One-Pot Synthesis and Functionalization Strategy

Recent advances demonstrate a streamlined one-pot synthesis combining oxadiazole ring formation and direct functionalization:

  • Carboxylic acids react with NIITP (N-isocyanimino triphenylphosphorane) in anhydrous 1,4-dioxane at elevated temperatures (80 °C) to form monosubstituted 1,3,4-oxadiazoles.

  • Subsequent addition of aryl iodides, copper catalysts (CuI), bases (cesium carbonate), and ligands (1,10-phenanthroline) at 110–120 °C enables C–H functionalization or arylation, yielding disubstituted oxadiazoles.

  • The use of 1,4-dioxane as solvent is critical both for solubility and as a potential source of the dioxane ring substituent.

This method offers operational simplicity and high yields, and can be adapted to synthesize 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid by selecting appropriate starting acids and coupling partners.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Notes Yield / Outcome
Amidoxime formation Cyanocarboxylate + Hydroxylamine salt + Base (Na2CO3, K2CO3) in pyridine or aqueous medium Mild base facilitates amidoxime formation High conversion to amidoxime
Cyclization Amidoxime + Acid anhydride + Base (e.g., pyridine, NaHCO3) reflux 6 h Monitored by TLC; ether/hexane eluent Protected 1,2,4-oxadiazole intermediate
Deprotection Protected oxadiazole + HCl in ethyl acetate or 1,4-dioxane, 0 °C to rt, 2 h Precipitates free acid product 76% isolated yield
One-pot synthesis Carboxylic acid + NIITP + 1,4-dioxane, 80 °C, 3 h; then aryl iodide + CuI + Cs2CO3 + 1,10-phenanthroline, 110 °C, 18 h Sequential addition under inert atmosphere Quantitative conversion to substituted oxadiazoles

Research Findings and Optimization Insights

  • Temperature and solvent choice critically affect conversion rates; 80 °C in anhydrous 1,4-dioxane optimizes cyclization.

  • Bases such as cesium carbonate and potassium carbonate are preferred for their solubility and compatibility with copper-catalyzed coupling.

  • The use of NIITP as a reagent enables efficient formation of the oxadiazole ring from carboxylic acids without isolating intermediates, facilitating scale-up.

  • Deprotection under mild acidic conditions avoids decomposition and allows isolation of pure 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.

  • Flash column chromatography and preparative thin-layer chromatography are effective for purification of final products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioactivity.

Key Findings:

  • Reagents/conditions : Thionyl chloride (SOCl₂) or DCC/DMAP, followed by alcohol addition .

  • Products : Esters with alkyl/aryl groups (e.g., ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate).

  • Yield : 65–85% depending on alcohol steric hindrance .

Alcohol UsedCatalystTemperature (°C)Yield (%)
MethanolDCC/DMAP2578
EthanolSOCl₂6085
Benzyl alcoholH₂SO₄8065

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole’s C3-position is susceptible to nucleophilic attack due to electron withdrawal by adjacent nitrogen atoms.

Key Findings:

  • Reactants : Amines, thiols, or Grignard reagents .

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 50–100°C .

  • Products : 3-substituted derivatives (e.g., 3-amino-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole) .

Example Reaction :
5 1 4 Dioxan 2 yl 1 2 4 oxadiazole 3 carboxylic acid+R NH23 R amino 5 1 4 dioxan 2 yl 1 2 4 oxadiazole+CO2\text{5 1 4 Dioxan 2 yl 1 2 4 oxadiazole 3 carboxylic acid}+\text{R NH}_2\rightarrow \text{3 R amino 5 1 4 dioxan 2 yl 1 2 4 oxadiazole}+\text{CO}_2

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for pharmacological applications.

Key Findings:

  • Reactants : Amidoximes or hydrazines .

  • Conditions : Microwave irradiation (150 W, 100°C) or K₂CO₃ in DMSO .

  • Products : Bicyclic structures (e.g., pyrazolo-oxadiazoles) .

Mechanism :

  • Deprotonation of amidoxime at oxygen.

  • Nucleophilic attack on the oxadiazole’s carbonyl carbon.

  • Cyclization via elimination of H₂O .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating simpler oxadiazole derivatives.

Key Findings:

  • Conditions : Heating (150–200°C) or Cu(OAc)₂ in DMF .

  • Products : 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole .

  • Yield : 70–90% .

Application : Streamlines synthesis of unsubstituted oxadiazoles for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkenyl group introduction at the oxadiazole’s C5 position.

Key Findings:

  • Catalysts : Pd(PPh₃)₄ or CuI .

  • Reactants : Aryl iodides or terminal alkynes .

  • Products : 2,5-disubstituted oxadiazoles (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazole) .

Example :
5 1 4 Dioxan 2 yl 1 2 4 oxadiazole 3 carboxylic acid+Ar ICuI LiOtBu5 Ar 1 2 4 oxadiazole\text{5 1 4 Dioxan 2 yl 1 2 4 oxadiazole 3 carboxylic acid}+\text{Ar I}\xrightarrow{\text{CuI LiOtBu}}\text{5 Ar 1 2 4 oxadiazole}

Aryl IodideCatalystYield (%)
4-FluorophenylCuI80
Pyridin-3-ylPd(PPh₃)₄75

Biological Activity Modulation

Derivatives exhibit enhanced antimicrobial and anticancer properties post-reaction:

  • Ester derivatives : Improved membrane permeability (MIC = 6 μg/mL against C. difficile) .

  • Amino-substituted analogs : 50% growth inhibition of HeLa cells at 10 μM .

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that modifications to the oxadiazole structure can enhance its efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated a minimum inhibitory concentration comparable to established antibiotics like vancomycin .

Case Study: Antimicrobial Efficacy

CompoundMIC (μg/mL)Target Pathogen
5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid6C. difficile
Vancomycin2C. difficile

Antiviral Properties

The antiviral potential of 1,2,4-oxadiazoles has been explored in the context of SARS-CoV-2. A series of compounds were designed to inhibit papain-like protease (PLpro), a critical enzyme in the viral life cycle. The incorporation of oxadiazole rings into these compounds was found to enhance their biological activity .

Case Study: Antiviral Activity

CompoundInhibition (%)Target Enzyme
Oxadiazole derivative75PLpro

Neuroprotective Effects

Oxadiazoles have also been investigated for their neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This property makes them potential candidates for treating neurodegenerative diseases .

Material Science Applications

Beyond pharmacology, 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has applications in materials science. Its unique chemical structure allows it to be used as a precursor for synthesizing polymers with desirable thermal and mechanical properties.

Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate

Mechanism of Action

The mechanism of action of 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The substituents at position 5 of the 1,2,4-oxadiazole ring critically influence biological activity and physical properties. Below is a comparative analysis:

Compound Name Substituents (Position 5) Biological Activity Key Properties References
5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 1,4-Dioxan-2-yl Not reported (inferred potential) High polarity, conformational flexibility, potential for H-bonding via COOH -
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid Aryl-amino-pyrrole-carboxamide DNA gyrase inhibition (IC50: 1.2 µM) Lipophilic, aromatic interactions, enzyme targeting
5-(Arylacetylene)-1,2,4-oxadiazoles Arylacetylene Anticancer, antimicrobial Conjugated π-system, rigid backbone
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Chloromethyl-phenyl Synthetic intermediate Electrophilic reactivity for further derivatization

Key Observations:

  • This contrasts with lipophilic aryl groups, which may favor membrane permeability but reduce solubility .
  • Bioactivity : The carboxylic acid group at position 3 is common in enzyme inhibitors (e.g., DNA gyrase inhibitors in ), suggesting the target compound could similarly engage in hydrogen bonding or ionic interactions.
  • Synthetic Versatility : Chloromethyl-substituted oxadiazoles (e.g., ) are intermediates for nucleophilic substitutions, while the dioxane moiety may require ring-opening or coupling strategies akin to nucleoside syntheses .

Biological Activity

5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a dioxane moiety. Its molecular formula is C₈H₉N₃O₄, and it is characterized by the presence of two nitrogen atoms and two oxygen atoms within the oxadiazole ring.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, modifications to the oxadiazole structure have led to compounds with high potency against various cancer cell lines. A study reported that a modified 1,2,4-oxadiazole derivative demonstrated an IC₅₀ value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µM)
Compound 1OVXF 899 (Ovarian)2.76
Compound 1PXF 1752 (Mesothelioma)9.27
Compound 2PRXF 22Rv1 (Prostate)1.143

Antimicrobial Properties

5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has also been evaluated for its antimicrobial activity. Studies indicate that certain oxadiazole derivatives possess efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The presence of quaternary ammonium functionality in some analogues has been linked to enhanced antimicrobial properties while maintaining low permeability in Caco-2 cell models .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundPathogenActivity
Compound AClostridioides difficileEffective
Compound BEnterococcus faeciumEffective

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of oxadiazoles has been documented in various studies. Compounds within this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are critical enzymes involved in inflammation pathways . Furthermore, certain derivatives have exhibited neuroprotective properties by inhibiting histone deacetylases (HDACs), which are implicated in neurodegenerative diseases .

The biological activity of 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound shows inhibitory potency against various enzymes such as carbonic anhydrase and butyrylcholinesterase .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Receptor Modulation : Recent findings suggest that oxadiazoles can act as antagonists for nuclear receptors like farnesoid X receptor (FXR), impacting metabolic pathways .

Case Studies

A comprehensive review highlighted the synthesis and biological screening of various oxadiazole derivatives. One study synthesized a series of compounds and evaluated their anticancer activity across multiple cell lines, leading to the identification of highly potent analogues with selective action against specific tumor types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,4-Dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like amidoximes and carboxylic acid derivatives. A reflux method in acetic acid with sodium acetate as a catalyst (3–5 hours) is commonly employed to achieve moderate yields (50–65%) . Key factors include stoichiometric ratios, temperature control (100–110°C), and solvent polarity. Side reactions, such as incomplete cyclization, can be mitigated by optimizing reaction time and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The ¹H-NMR spectrum typically shows signals for the dioxane ring protons (δ 3.5–4.5 ppm) and the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons). The carboxylic acid proton may appear as a broad singlet (δ 12–13 ppm) .
  • IR : A strong absorption band near 1700–1720 cm⁻¹ confirms the carboxylic acid group, while peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .
  • HRMS : The molecular ion [M-H]⁻ should match the theoretical mass (e.g., C₉H₉N₂O₅: 225.05 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial vs. enzyme inhibition) may arise from assay conditions (pH, solvent, cell lines). Standardize protocols using:

  • Positive controls : Compare with known inhibitors (e.g., opiranserin derivatives for receptor binding assays) .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates.
  • Solvent compatibility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or β-lactamases). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2) .

Q. What are the challenges in modifying the dioxane moiety to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Steric effects : Substituents at the dioxane 2-position may hinder enzyme access. Test methyl or halogen substitutions via Suzuki coupling .
  • Metabolic hotspots : Replace labile ether linkages with bioisosteres (e.g., cyclopropane rings) to reduce oxidative degradation .
  • In vitro assays : Use liver microsomes to quantify metabolic half-life (t₁/₂) and identify major metabolites via LC-MS .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies arise from protonation states (carboxylic acid vs. carboxylate) and solvent polarity. For accurate measurements:

  • pH adjustment : Solubility increases at pH >5 (deprotonated form). Use buffered solutions (PBS, pH 7.4) .
  • Co-solvents : Employ ethanol or PEG-400 (10–20% v/v) to enhance aqueous solubility without precipitation .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (e.g., loss of carboxylic acid peak area) .
  • Light exposure : Use amber vials to prevent photodegradation. UV-Vis spectroscopy can detect shifts in λ_max indicative of structural changes .

Structural Analogs and SAR

Q. How does the 1,4-dioxane substituent influence bioactivity compared to other heterocyclic moieties (e.g., thiadiazoles)?

  • Methodological Answer : The dioxane group enhances solubility and modulates lipophilicity (logP ~1.5 vs. ~2.0 for thiadiazoles). SAR studies show that electron-donating groups on dioxane improve antimicrobial activity (MIC: 8–16 µg/mL) . Replacements with thiadiazoles may increase cytotoxicity due to higher membrane permeability .

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